molecular formula C2H7O4P B7820841 Ethyl dihydrogen phosphate CAS No. 67874-00-4

Ethyl dihydrogen phosphate

Cat. No.: B7820841
CAS No.: 67874-00-4
M. Wt: 126.05 g/mol
InChI Key: ZJXZSIYSNXKHEA-UHFFFAOYSA-N
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Description

Ethyl dihydrogen phosphate, also known as phosphoric acid monoethyl ester, is an organic compound with the chemical formula C₂H₇O₄P. It belongs to the class of monoalkyl phosphates, which are characterized by a phosphate group linked to a single alkyl chain. This compound is of significant interest due to its various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl dihydrogen phosphate can be synthesized through the esterification of phosphoric acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The general reaction is as follows:

H₃PO₄+C₂H₅OHC₂H₇O₄P+H₂O\text{H₃PO₄} + \text{C₂H₅OH} \rightarrow \text{C₂H₇O₄P} + \text{H₂O} H₃PO₄+C₂H₅OH→C₂H₇O₄P+H₂O

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous reactors to ensure a consistent and high-yield output. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the esterification process. Additionally, purification steps, including distillation and crystallization, are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl dihydrogen phosphate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, it can hydrolyze back to phosphoric acid and ethanol.

    Esterification: It can react with other alcohols to form different alkyl phosphates.

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Typically occurs under acidic or basic conditions.

    Esterification: Requires an alcohol and a catalyst such as sulfuric acid.

    Substitution: Involves nucleophiles such as halides or amines under appropriate conditions.

Major Products Formed:

Scientific Research Applications

Ethyl dihydrogen phosphate has a wide range of applications in scientific research, including:

Mechanism of Action

Ethyl dihydrogen phosphate can be compared with other monoalkyl phosphates such as mthis compound and propyl dihydrogen phosphate. While all these compounds share a similar phosphate ester structure, their chemical and physical properties vary due to the different alkyl groups. This compound is unique in its balance of hydrophilicity and hydrophobicity, making it particularly versatile in various applications .

Comparison with Similar Compounds

  • Methyl dihydrogen phosphate
  • Propyl dihydrogen phosphate
  • Butyl dihydrogen phosphate

These compounds differ primarily in the length and structure of the alkyl chain, which influences their reactivity and solubility properties.

Properties

IUPAC Name

ethyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7O4P/c1-2-6-7(3,4)5/h2H2,1H3,(H2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXZSIYSNXKHEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7O4P
Source PubChem
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Related CAS

16527-81-4 (zinc salt(1:1)), 17323-83-0 (di-hydrochloride salt), 24856-79-9 (di-ammonium salt), 64864-09-1 (di-potassium salt)
Record name Ethyl dihydrogen phosphate
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DSSTOX Substance ID

DTXSID70862718
Record name Ethyl dihydrogen phosphate
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Molecular Weight

126.05 g/mol
Source PubChem
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Physical Description

Liquid
Record name Ethylphosphate
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CAS No.

1623-14-9, 67874-00-4, 78-40-0
Record name Monoethyl phosphate
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Record name Ethyl dihydrogen phosphate
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Record name Phosphoric acid, monoethyl ester, compd. with N-methyl-N-octadecyl-1-octadecanamine (1:1)
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Record name Ethyl dihydrogen phosphate
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Record name Ethyl dihydrogen phosphate
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Record name MONOETHYL PHOSPHATE
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Record name Ethylphosphate
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Melting Point

-56.4 °C
Record name Ethylphosphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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